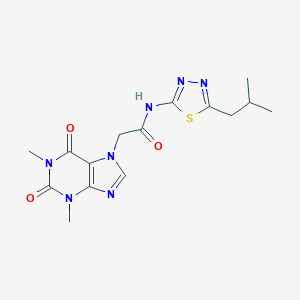![molecular formula C30H27N5O2S2 B431566 3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione](/img/structure/B431566.png)
3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, methyl cyanoacetate, and phenyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the desired product while minimizing by-products is crucial. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinazoline rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline or pyrrolidine rings .
Scientific Research Applications
3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in this process .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.
Imidazoles: Compounds like benzimidazole derivatives also exhibit antimicrobial and anticancer properties.
Uniqueness
3-({4-[(4,6-dimethyl-2-sulfanyl-3,4-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl}sulfanyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C30H27N5O2S2 |
|---|---|
Molecular Weight |
553.7g/mol |
IUPAC Name |
3-[4-[(4,6-dimethyl-2-sulfanylidene-1,3-dihydroquinazolin-4-yl)methyl]-6-methylquinazolin-2-yl]sulfanyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H27N5O2S2/c1-17-9-11-22-20(13-17)24(16-30(3)21-14-18(2)10-12-23(21)31-28(38)34-30)33-29(32-22)39-25-15-26(36)35(27(25)37)19-7-5-4-6-8-19/h4-14,25H,15-16H2,1-3H3,(H2,31,34,38) |
InChI Key |
UDIGUWYMCBIUNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2CC3(C4=C(C=CC(=C4)C)NC(=S)N3)C)SC5CC(=O)N(C5=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2CC3(C4=C(C=CC(=C4)C)NC(=S)N3)C)SC5CC(=O)N(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431483.png)
![5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B431484.png)
![2-(2-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B431485.png)
![2-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanamide](/img/structure/B431486.png)
![3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B431488.png)
![5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431489.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B431491.png)
![4-tert-butyl-N-[4-(tert-butylsulfamoyl)phenyl]benzamide](/img/structure/B431498.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide](/img/structure/B431499.png)
![4-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B431500.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B431504.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B431506.png)
![N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B431507.png)
